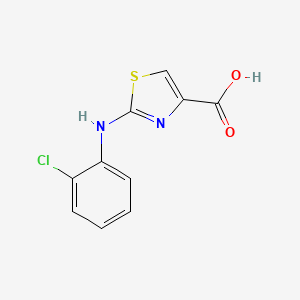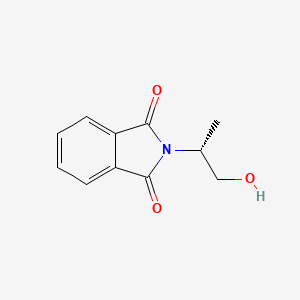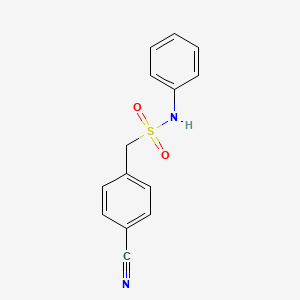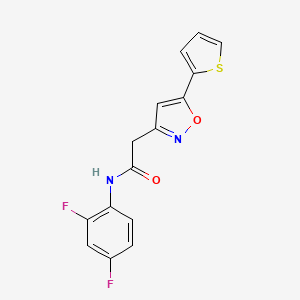![molecular formula C9H8Cl2N2O2 B2510129 methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate CAS No. 356101-82-1](/img/structure/B2510129.png)
methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate, commonly referred to as MCPC, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and other organic solvents. MCPC has been used in various research applications, including the synthesis of various compounds, the study of enzyme inhibition, and the study of drug-receptor interactions. MCPC has also been used in laboratory experiments to study the physiological effects of certain chemicals on the body.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Processes: Methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate and similar compounds are synthesized using various raw materials and methods. For instance, Zhu Hong-jun (2010) discusses the synthesis of related compounds using methyl acetimidate hydrochloride and 2,4-dichlorophenylhydrazine, achieving high purity and yield. Another study by Patel and Barat (2010) describes the synthesis of pyrazolyl quinazolin-4(3H) ones, indicating the versatility in creating different compounds using similar base materials (Zhu Hong-jun, 2010) (N. Patel & G. Barat, 2010).
Pharmacological Potential
- Cytotoxic and Anticancer Activity: Research has identified the potential of similar compounds in cytotoxic and anticancer activities. For example, Flefel et al. (2015) examined certain derivatives for their effects on tumor cell lines, finding significant inhibitory effects compared to a reference drug, doxorubicin (Eman M. Flefel et al., 2015). Additionally, Gomha et al. (2014) synthesized thiadiazole and thiazole derivatives, revealing promising anticancer activity against the breast carcinoma cell line MCF-7 (Sobhi M. Gomha, T. Salah & A. Abdelhamid, 2014).
Analytical Applications
- Voltammetric Determination of Pollutants: Research also points to the analytical applications of similar compounds. Tahernejad-Javazmi et al. (2018) used a derivative in a sensor for determining hydrazine and 4-chlorophenol in water, showcasing its potential in environmental monitoring (Fahimeh Tahernejad-Javazmi et al., 2018).
Eigenschaften
IUPAC Name |
methyl N-[(E)-(2,3-dichlorophenyl)methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-15-9(14)13-12-5-6-3-2-4-7(10)8(6)11/h2-5H,1H3,(H,13,14)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHSODXIKSNGGR-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2510046.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2510048.png)



![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2510057.png)

![6-(4-Fluorophenyl)-2-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2510060.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2510061.png)

![Benzo[b]thiophen-2-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2510065.png)
![Tert-butyl [1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2510066.png)
![3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2510067.png)
methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2510068.png)